molecular formula C16H18N4O3S2 B11370808 N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11370808
M. Wt: 378.5 g/mol
InChI Key: YNCZVDBREMGEHF-UHFFFAOYSA-N
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Description

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopentathiophene moiety, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.

    Introduction of the Cyclopentathiophene Moiety: This is achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions, often using oxolane derivatives.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.

    Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Introduction of new substituents such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structure and functional groups.

    Materials Science: Application in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: Use as a building block or intermediate in the synthesis of more complex organic molecules.

    Biological Research: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This includes:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes.

    Molecular Interactions: The unique structure allows for specific interactions with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar functional groups or structural motifs, such as other thiadiazole derivatives or cyclopentathiophene compounds.

    Uniqueness: The combination of the thiadiazole ring, cyclopentathiophene moiety, and oxolane ring in a single molecule is unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H18N4O3S2/c21-14(11-8-24-20-19-11)18-16-13(10-4-1-5-12(10)25-16)15(22)17-7-9-3-2-6-23-9/h8-9H,1-7H2,(H,17,22)(H,18,21)

InChI Key

YNCZVDBREMGEHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CSN=N4

Origin of Product

United States

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